molecular formula C8H13ClO2S B6234069 spiro[2.5]octane-6-sulfonyl chloride CAS No. 2012884-41-0

spiro[2.5]octane-6-sulfonyl chloride

Cat. No.: B6234069
CAS No.: 2012884-41-0
M. Wt: 208.7
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Description

Spiro[2.5]octane-6-sulfonyl chloride is a bicyclic sulfonyl chloride characterized by a spiro junction between a cyclopropane and a cyclohexane ring, with the sulfonyl chloride (-SO₂Cl) group positioned at the 6th carbon of the octane framework. This compound’s unique spiro architecture imparts steric constraints and electronic effects that influence its reactivity and applications in organic synthesis, particularly as a sulfonating agent or intermediate in pharmaceuticals and agrochemicals.

Properties

CAS No.

2012884-41-0

Molecular Formula

C8H13ClO2S

Molecular Weight

208.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.5]octane-6-sulfonyl chloride typically involves the reaction of spiro[2.5]octane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process may involve the use of solvents such as dichloromethane and temperature control to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps such as recrystallization or distillation may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octane-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by reduction reactions.

Mechanism of Action

The mechanism of action of spiro[2.5]octane-6-sulfonyl chloride involves its reactivity with nucleophiles and reducing agents. The sulfonyl chloride group is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares spiro[2.5]octane-6-sulfonyl chloride with analogous spiro-sulfonyl chlorides and derivatives, focusing on molecular features, physicochemical properties, and functional distinctions:

Compound Name Molecular Formula Molecular Weight Spiro Ring System Key Substituents Purity/CAS Notable Properties
This compound (hypothetical) C₇H₁₁ClO₂S ~206.7 (estimated) [2.5] (cyclopropane + cyclohexane) Sulfonyl chloride at C6 N/A High steric hindrance; potential for selective sulfonylation due to rigid spiro core.
6-Oxaspiro[2.5]octane-1-sulfonyl chloride C₇H₁₁ClO₃S 210.73 [2.5] with oxygen atom Sulfonyl chloride at C1, ether oxygen CID 132351227 Enhanced polarity due to ether oxygen; increased solubility in polar solvents.
{Spiro[2.5]octan-6-yl}methanesulfonyl chloride C₁₁H₁₆Cl₂O₂S 283.22 [2.5] Methanesulfonyl chloride branch CAS not specified Extended alkyl chain increases lipophilicity; lower reactivity than direct sulfonyl.
6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane C₁₂H₁₄ClNO₃S 287.76 [2.5] with N and O Aryl sulfonyl, heteroatoms CAS 861212-71-7 Aromatic sulfonyl group enhances stability; heteroatoms enable hydrogen bonding.
{Spiro[2.3]hexan-5-yl}methanesulfonyl chloride C₇H₁₁ClO₂S 194.7 [2.3] (smaller spiro) Methanesulfonyl chloride branch CAS 2168520-78-1 Smaller spiro system increases ring strain; higher reactivity in nucleophilic substitutions.

Key Findings:

  • Ring Size and Reactivity : Smaller spiro systems (e.g., [2.3] in ) exhibit greater ring strain and reactivity compared to [2.5] derivatives. The larger octane spiro framework in this compound likely reduces strain, favoring stability but requiring harsher conditions for reactions .
  • Substituent Effects : Direct sulfonyl chloride attachment (as in ) enhances electrophilicity at the sulfur center compared to branched analogs (e.g., ). Heteroatoms (O, N) in the spiro ring (e.g., ) modulate electronic properties and solubility.

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